molecular formula C10H23N3 B14273922 N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine CAS No. 152197-42-7

N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine

Cat. No.: B14273922
CAS No.: 152197-42-7
M. Wt: 185.31 g/mol
InChI Key: IQOAGJXYOQMIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of an ethane-1,2-diamine backbone with a substituted amino group. It is a colorless liquid at room temperature and has a strong ammonia-like odor. The compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine typically involves the reaction of 1,2-dichloroethane with ammonia under pressure at elevated temperatures. The reaction is carried out in an aqueous medium at around 180°C. During this process, hydrogen chloride is generated, which forms a salt with the amine. The amine is then liberated by the addition of sodium hydroxide and can be recovered by rectification .

Industrial Production Methods

Industrial production of this compound follows a similar route as the synthetic method described above. The process involves large-scale reactors where 1,2-dichloroethane and ammonia are reacted under controlled conditions to ensure high yield and purity. The use of sodium hydroxide to liberate the amine and subsequent rectification are standard steps in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, and amines under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted ethylenediamine derivatives .

Scientific Research Applications

N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit mitochondrial cytochrome c oxidase by causing cellular copper deficiency, which affects the electron transport chain and cellular respiration . This inhibition can lead to various biochemical effects, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

152197-42-7

Molecular Formula

C10H23N3

Molecular Weight

185.31 g/mol

IUPAC Name

N'-[2-(4-methylpentan-2-ylideneamino)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C10H23N3/c1-9(2)8-10(3)13-7-6-12-5-4-11/h9,12H,4-8,11H2,1-3H3

InChI Key

IQOAGJXYOQMIAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=NCCNCCN)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.